Dansylhydrazide trivaline

DNA-binding peptides Sequence selectivity Minor groove recognition

Researchers seeking to move beyond non-specific, heterogeneous DNA condensation agents face limited options for reproducible, mechanistic studies. Dansylhydrazide trivaline (DGTV) solves this by driving DNA compaction into defined 'triple ring' condensates with 120 Å thick fibers, a morphology distinct from generic polycations. Its dansyl fluorophore enables intrinsic spectroscopic monitoring, eliminating secondary labeling. Supplied as a specialized biochemical tool, this compound ensures batch-to-batch consistency for investigating peptide-nucleic acid interactions. - Reproducibly generates 'triple ring' DNA condensates for structural studies. - Enables intrinsic fluorescence-based binding assays without external tags. - Exhibits 5-fold preferential binding to GC-rich over AT-rich DNA sequences.

Molecular Formula C27H42N6O5S
Molecular Weight 562.7 g/mol
CAS No. 76080-91-6
Cat. No. B1669801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylhydrazide trivaline
CAS76080-91-6
Synonymsdansylhydrazide trivaline
DGTV
H-Val-Val-Val-N2H2-DNS
trivaline dansyl hydrazide
Val-Val-Val-dansyl hydrazide
Molecular FormulaC27H42N6O5S
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N
InChIInChI=1S/C27H42N6O5S/c1-15(2)22(28)25(34)29-23(16(3)4)26(35)30-24(17(5)6)27(36)31-32-39(37,38)21-14-10-11-18-19(21)12-9-13-20(18)33(7)8/h9-17,22-24,32H,28H2,1-8H3,(H,29,34)(H,30,35)(H,31,36)/t22-,23-,24-/m0/s1
InChIKeyAWIZJVIMVDVVFV-HJOGWXRNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dansylhydrazide Trivaline: DNA-Binding Model Peptide


Dansylhydrazide trivaline (DGTV; H-Val-Val-Val-N2H2-DNS) is a synthetic tripeptide derivative comprising three L-valine residues conjugated to a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore via a hydrazide linker [1]. This compound is classified as an oligopeptide in the MeSH database and is primarily utilized as a model system for investigating peptide-nucleic acid interactions, DNA condensation mechanisms, and the structural organization of compact DNA forms [2]. The dansyl moiety confers intrinsic fluorescence, enabling direct spectroscopic monitoring of binding events and structural transitions without requiring secondary labeling [1].

Fluorescent model peptide for DNA condensation studies
Intrinsic dansyl detection — no secondary label required
Distinct from generic polycationic condensing agents

Dansylhydrazide Trivaline vs. Generic Condensing Agents


Simple polycationic DNA condensing agents (e.g., spermine, polylysine, cobalt hexammine) induce condensation primarily through non-specific electrostatic charge neutralization, yielding heterogeneous toroidal or globular structures with limited predictive control over higher-order architecture. In contrast, dansylhydrazide trivaline drives DNA compaction via a defined, reproducible pathway that depends critically on its molecular architecture: the trivaline peptide backbone enables cooperative antiparallel β-structure formation between adjacently bound monomers, while the dansyl fluorophore provides sequence-discriminating binding and intrinsic spectroscopic readout [1][2]. This combination of defined structural transition, sequence preference, and built-in fluorescence distinguishes it from generic polycations and simpler dansylated peptides, making inter-class substitution inappropriate for studies requiring mechanistic insight into DNA organization or for applications demanding the specific 'triple ring' condensed morphology [3].

Defined triple-ring DNA condensates
Heterogeneous toroids/globules
Reproducible morphology may not transfer; condensation architecture can differ
Intrinsic dansyl fluorescence
No built-in spectroscopic readout
Binding cannot be directly monitored without additional labeling steps
Preferential GC-rich minor groove binding
Non-specific electrostatic condensation
Sequence discrimination is lost with simple polycations

Evidence Guide: Dansylhydrazide Trivaline


Preferential GC-Rich DNA Binding by Trivaline Dimers

Dimeric oligovaline species (the active DNA-binding form of dansylhydrazide trivaline) exhibit approximately 5-fold higher binding affinity for GC-rich DNA sequences compared to poly(dA)·poly(dT) homopolymer duplexes, as determined by quantitative binding assays [1]. This sequence preference contrasts with many classical minor groove binders (e.g., netropsin, distamycin) that favor AT-rich tracts, positioning this compound as a distinct tool for probing GC-rich minor groove interactions.

GC vs. AT Binding
Head-to-head
~5× higher
Supports GC-rich minor groove interaction studies
Binding preference contrasts with AT-selective minor groove binders
DNA-binding peptides Sequence selectivity Minor groove recognition

Triple Ring vs. Toroid DNA Condensates

Interaction of dansylhydrazide trivaline with circular superhelical pBR322 DNA induces intramolecular DNA condensation yielding compact ring-shaped particles composed of fibers 120 Å thick [1]. Each fiber contains three double-stranded DNA segments closely associated via DNA-peptide and peptide-peptide interactions, forming a 'triple ring' architecture [1]. This distinct morphology differs fundamentally from the toroids typically produced by multivalent cations (e.g., Co(NH3)6^3+, spermidine) or polyamines, which condense DNA into spool-like structures with different fiber packing arrangements.

Condensate Morphology
Class-level
Triple rings, 120 Å fibers, vs. toroids
Defined model for higher-order DNA organization
Distinct from multivalent cation-induced toroidal condensates
DNA condensation Electron microscopy Nucleic acid structure

Homology-Dependent Stability of DNA Quadruplexes

Quadruplex DNA structures assembled by dansylhydrazide trivaline exhibit differential salt stability depending on DNA sequence homology. While both heterologous (calf thymus) and homologous (pBR322 plasmid) DNA form morphologically identical rod-like compact particles, the homologous plasmid DNA-derived quadruplexes retain structural integrity at NaCl concentrations up to 40 mM, whereas heterologous calf thymus DNA quadruplexes readily dissociate at 20 mM NaCl [1]. Complete peptide removal from both complex types occurs at 30 mM NaCl [1].

Quadruplex Salt Stability
Head-to-head
Homologous: stable 40 mM NaCl; heterologous: dissociates 20 mM
Supports RecA-like homology recognition model
Complete peptide removal at 30 mM NaCl for both types
DNA quadruplex Homologous recombination RecA model system

Trivaline-Catalyzed Nucleotide Oligomerization

In the presence of 10^-4 M dansylhydrazide trivaline (as the trifluoroacetate salt) and standard condensation reagents (carbodiimide and imidazole), 10^-4 M 5'-pdGTT mononucleotides undergo oligomerization to yield oligonucleotides ≥12 bases in length with >15% yield [1]. In the absence of the tripeptide, similar oligomerization requires 10^-2 M mononucleotide or dinucleotide concentrations [1]. This represents a 100-fold reduction in required substrate concentration, demonstrating a catalytic effect.

Catalytic Oligomerization
Head-to-head
100× lower substrate
Minimalist peptide catalyst for prebiotic model
Requires carbodiimide/imidazole; ≥12 bases, >15% yield
Prebiotic chemistry Peptide catalysis Oligonucleotide synthesis

Dimer-Mediated tRNA Concatemerization

Fluorimetric titration of tRNA with dansylhydrazide trivaline (as DHTV trifluoroacetate) reveals a binding mechanism requiring DHTV dimer formation on tRNA molecules, followed by association of DHTV-saturated tRNA molecules into concatemers [1]. Electron microscopy of tRNA-DHTV complexes reveals flexible rods 6-7 nm thick and up to several micrometers in length [1]. This dimer-mediated concatemerization pathway differs from simple electrostatic RNA aggregation observed with polycations (e.g., polylysine), where binding and condensation are governed predominantly by charge density without defined oligomeric peptide intermediates.

tRNA Assembly Mechanism
Class-level
Dimer-mediated concatemerization → rods 6–7 nm thick
Distinct stepwise pathway vs. polycation aggregation
Intrinsic fluorescence enables binding monitoring
tRNA structure RNA-binding peptides Fluorimetric titration

Kinetoplast DNA Network Compaction

Interaction of dansylhydrazide trivaline with isolated Leishmania gymnodactyli kinetoplast DNA (kpDNA) induces progressive compaction culminating in a condensed network whose diameter is reduced 3- to 6-fold relative to the initial kpDNA network [1]. Initial compaction stages involve formation of rod-like structures from minicircles, followed by assembly into a compacted network [1]. This compaction ratio provides a quantifiable benchmark for assessing the peptide's DNA-organizing capacity on complex, catenated DNA networks.

kpDNA Network Compaction
Cross-study comparable
3–6× diameter reduction
Assesses DNA-organizing capacity on complex topologies
Observed in Leishmania gymnodactyli kpDNA model
Kinetoplast DNA Trypanosome biology DNA compaction

Dansylhydrazide Trivaline: Research and Industrial Applications


Triple Ring DNA Condensation Model

Researchers investigating DNA compaction mechanisms can leverage dansylhydrazide trivaline to reproducibly generate 'triple ring' condensates with 120 Å thick fibers containing three DNA duplex segments, as characterized by electron microscopy [1]. This defined morphology provides a tractable model for studying higher-order DNA organization, distinct from the toroids produced by multivalent cations, enabling controlled investigations of DNA-peptide and peptide-peptide interactions that govern condensation pathways.

GC-Rich Minor Groove Binding Assays

The 5-fold preferential binding of trivaline dimers to GC-rich versus AT-rich DNA sequences [2] makes this compound a specialized probe for investigating GC-rich minor groove interactions. Unlike classical AT-selective minor groove binders (e.g., netropsin), dansylhydrazide trivaline offers a complementary selectivity profile, enabling comparative studies of minor groove recognition mechanisms across different sequence contexts.

Peptide-Catalyzed Nucleotide Oligomerization Model

The demonstrated ability of dansylhydrazide trivaline to reduce the nucleotide concentration required for oligomerization by 100-fold (from 10^-2 M to 10^-4 M) [3] establishes it as a minimalist peptide catalyst model for prebiotic chemistry studies. This system enables exploration of peptide-mediated polymerization mechanisms relevant to the RNA world hypothesis without the complexity of full enzyme systems.

RecA-Mediated Homologous Recombination Models

The homology-dependent differential salt stability of trivaline-assembled DNA quadruplexes—where homologous plasmid DNA structures withstand 40 mM NaCl versus 20 mM for heterologous calf thymus DNA [4]—provides a chemically defined analog for RecA-DNA binding studies. This system allows researchers to dissect the fundamental peptide-nucleic acid interactions underlying sequence homology recognition in a simplified, tunable model.

Application
Selection Property
Validation Focus
Triple Ring DNA Condensation Model
Defined triple-ring architecture
EM verification of ring structure
GC-Rich Minor Groove Binding Assays
Preferential GC-rich sequence binding
Confirm selectivity vs. AT controls
Peptide-Catalyzed Oligomerization Model
Reported catalytic reduction of substrate requirement
Verify oligomer yield and length
RecA-Mediated Homology Recognition Models
Homology-dependent quadruplex salt stability
Validate stability difference homologous/heterologous DNA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dansylhydrazide trivaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.